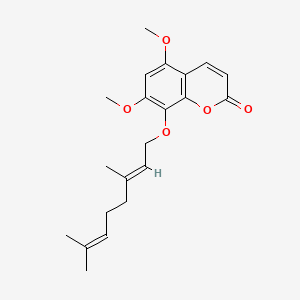

8-Geranyloxy-5,7-dimethoxycoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Geranyloxy-5,7-dimethoxycoumarin is a natural geranyloxycoumarin compound isolated from the herbs of Toddalia asiatica . This compound is known for its antidiabetic and antioxidant properties . It belongs to the phenylpropanoids and coumarins class of compounds, which are widely studied for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin typically involves the reaction of appropriate coumarin derivatives with geranyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as Toddalia asiatica. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Geranyloxy-5,7-dimethoxycoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Geranyl bromide in the presence of potassium carbonate in acetone.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of geranyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

8-Geranyloxy-5,7-dimethoxycoumarin has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its antidiabetic and antioxidant properties, making it a candidate for drug development.

Industry: Utilized in the formulation of natural health products and supplements.

Wirkmechanismus

The mechanism of action of 8-Geranyloxy-5,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

Antidiabetic Effect: It modulates glucose metabolism and enhances insulin sensitivity through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 7-Geranyloxy-5-methoxycoumarin

- 8-Geranyloxy-7-hydroxycoumarin

Comparison: 8-Geranyloxy-5,7-dimethoxycoumarin is unique due to its dual methoxy groups at positions 5 and 7, which contribute to its distinct biological activities. In comparison, 7-Geranyloxy-5-methoxycoumarin has only one methoxy group, and 8-Geranyloxy-7-hydroxycoumarin has a hydroxyl group instead of a methoxy group, leading to different chemical properties and biological effects.

Biologische Aktivität

8-Geranyloxy-5,7-dimethoxycoumarin (GDC) is a naturally occurring compound isolated from the plant Toddalia asiatica, belonging to the Rutaceae family. This compound is characterized by its unique structural features, including a coumarin backbone with two methoxy groups and a geranyloxy group, which contribute to its diverse biological activities. This article explores the biological activity of GDC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

Research indicates that GDC exhibits various biological activities, including:

- Antioxidant Activity : GDC effectively scavenges free radicals and reduces oxidative stress by donating electrons. This activity is crucial in protecting cells from oxidative damage.

- Antidiabetic Effect : Studies have shown that GDC can modulate glucose metabolism and enhance insulin sensitivity through the activation of specific signaling pathways, making it a candidate for diabetes management.

- Antimicrobial Properties : GDC has demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions.

The biological activity of GDC is attributed to its interaction with multiple molecular targets:

- Free Radical Scavenging : The methoxy groups in GDC are believed to play a significant role in its antioxidant properties by stabilizing free radicals.

- Enzyme Modulation : GDC may influence the activity of enzymes involved in metabolic pathways related to glucose and lipid metabolism.

Comparative Analysis with Similar Compounds

A comparison of GDC with structurally similar compounds highlights its unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Geranyloxy-7-methoxycoumarin | Geranyloxy group at position 5 | Exhibits strong antibacterial activity |

| 5,7-Dimethoxycoumarin | Two methoxy groups without geranyl substitution | Known for its antioxidant properties |

| 6-Formyllimettin | Contains an aldehyde group | Potentially more reactive than geranyloxy compounds |

| 8-(3,3-Dimethylallyl)-6,7-dimethoxycoumarin | Dimethylallyl substitution at position 8 | Unique for its additional alkyl group |

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

8-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXRHHXLABPNI-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 8-geranyloxy-5,7-dimethoxycoumarin?

A1: The research paper primarily focuses on the isolation and structural elucidation of this compound. While the molecular formula and weight are not explicitly stated, the study confirms its structure through spectroscopic analysis, including extensive NMR (Nuclear Magnetic Resonance) data. [] This information allows researchers to deduce the molecular formula and calculate the molecular weight. Unfortunately, detailed spectroscopic data is not provided in the abstract, limiting further analysis at this point.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.